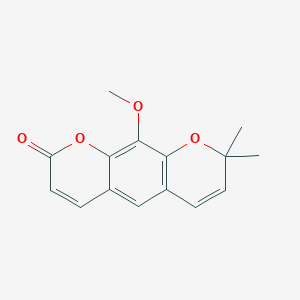

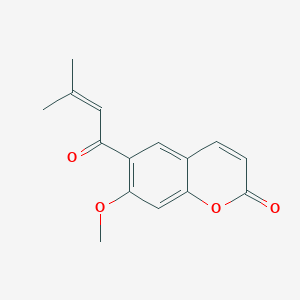

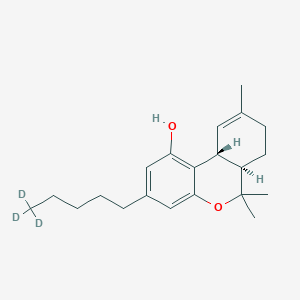

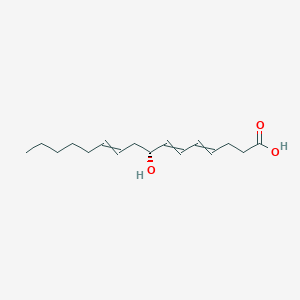

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid

Descripción general

Descripción

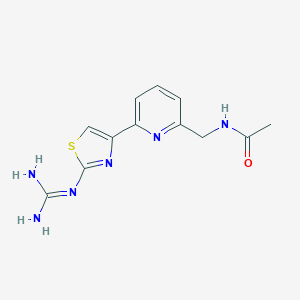

“(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid” is a chemical compound with the molecular formula C16H26O3 . It is a versatile material used in diverse scientific research, exhibiting unique properties that aid investigations in various fields such as biochemistry, pharmacology, and material science.

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 266.37600 . Other physical and chemical properties such as melting point, boiling point, flash point, density, water solubility, index of refraction, PSA, LogP, and vapour pressure are not specified in the search results .Aplicaciones Científicas De Investigación

Biosynthesis in Pathogenic Fungi and Plants

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid has been studied in the context of its biosynthesis and role in pathogenic fungi and plants. For example, the biosynthetic origin of a closely related compound, (8R,9S)-9,10-epoxy-8-hydroxy-9-methyl-deca-(2E,4Z,6E)-trienoic acid, was explored in the fungus Alternaria alternata, a producer of host-selective AK-toxins (Nakatsuka et al., 1990). This research contributes to understanding the chemical warfare between pathogens and their plant hosts.

Presence in Marine Organisms and Algae

Studies have also focused on the occurrence of this compound and its derivatives in various marine organisms and algae. For example, research has been conducted on the compound's presence in the microalgae Chlamydomonas debaryana and Nannochloropsis gaditana, revealing its anti-inflammatory properties as TNF-α inhibitors (De los Reyes et al., 2014). This suggests potential pharmaceutical applications in treating inflammation-related conditions.

Role in Lipoxygenase Pathways

The compound has been implicated in various lipoxygenase pathways in both plant and animal systems. For instance, research on starfish oocytes has shown the biosynthesis of allene oxides, including (8R)-8,9-epoxyeicosa-(5Z,9,11Z,14Z)-tetraenoic acid, which is a key step in converting linolenic acid to the plant growth regulator jasmonic acid (Brash et al., 1991). These findings are essential for understanding cellular development and signaling in marine organisms.

Potential in Cancer Research

There is also interest in this compound's potential applications in cancer research. Studies on unsaturated fatty acids from macroalgae, including compounds related to this compound, have demonstrated moderate inhibitory activity against various tumor cell lines, suggesting a potential role in developing cancer therapies (Jiang et al., 2008).

Synthesis and Structural Analysis

Finally, research has focused on the synthesis and structural analysis of this compound and its derivatives. This includes the design of potent aldose reductase inhibitors based on quinoxalinones, which incorporate structures similar to this compound (Qin et al., 2015). Such studies are critical for advancing medicinal chemistry and developing new therapeutic agents.

Propiedades

IUPAC Name |

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOVKDIBOBQLRS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC=CC[C@H](C=CC=CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.